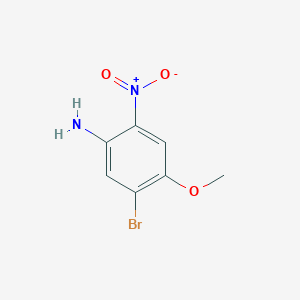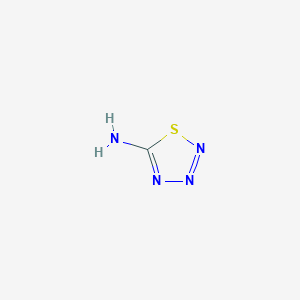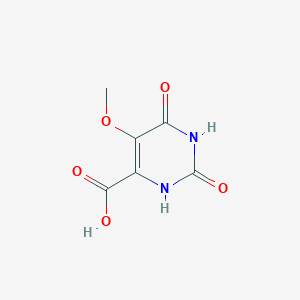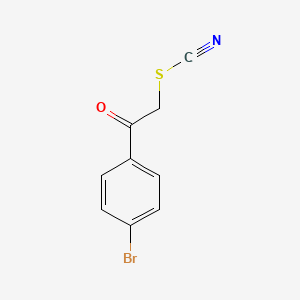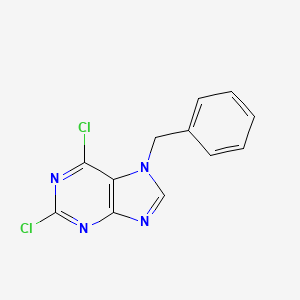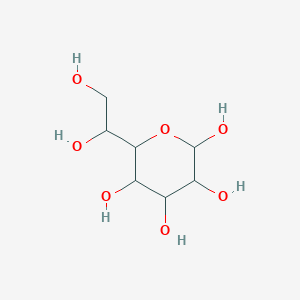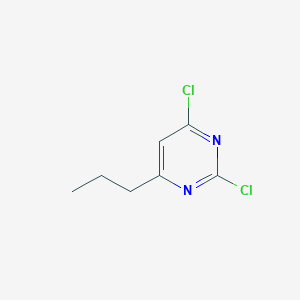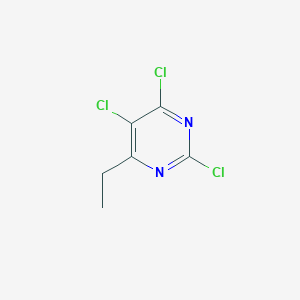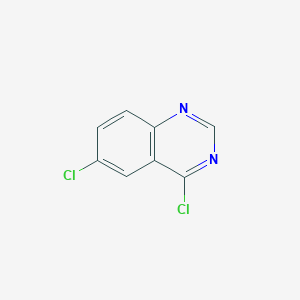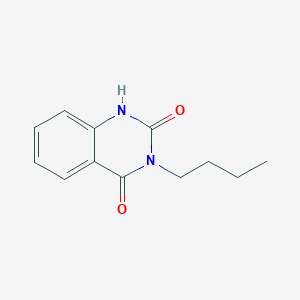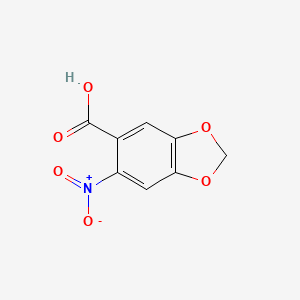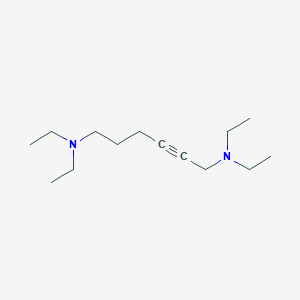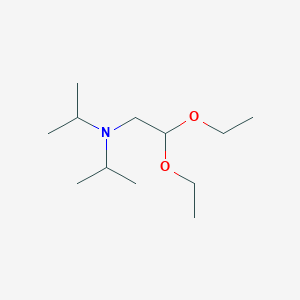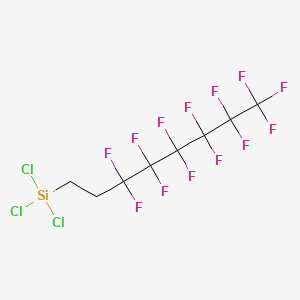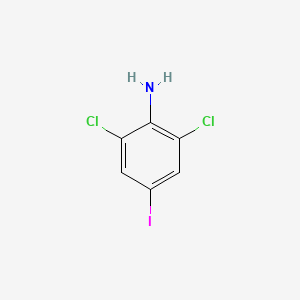
2,6-二氯-4-碘苯胺
描述
2,6-Dichloro-4-iodoaniline is a compound with the molecular formula C6H4Cl2IN . It is related to 4-Iodoaniline, which is known to be a potent methaemoglobin former .
Synthesis Analysis
The synthesis of anilines like 2,6-Dichloro-4-iodoaniline can involve various methods. One approach is through direct nucleophilic substitution, while another involves nucleophilic substitution through aryne intermediates . The specific synthesis process for 2,6-Dichloro-4-iodoaniline is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of 2,6-Dichloro-4-iodoaniline consists of a benzene ring substituted with two chlorine atoms, one iodine atom, and one amine group . The exact positions of these substituents can be inferred from the name of the compound: the chlorine atoms are on the 2nd and 6th carbons, and the iodine atom is on the 4th carbon of the benzene ring.Physical And Chemical Properties Analysis
2,6-Dichloro-4-iodoaniline is a compound with a molecular weight of 287.91 . The compound should be stored at 2-8°C . More specific physical and chemical properties are not provided in the available resources.科学研究应用
Synthesis of Organic Compounds
2,6-Dichloro-4-iodoaniline: is a valuable intermediate in the synthesis of various organic compounds. Its reactivity due to the presence of halogens (chlorine and iodine) and an amine group makes it a versatile building block for constructing complex molecules, particularly in pharmaceuticals and agrochemicals .
Pesticide Detection
This compound has been used in the development of sensors for the detection of pesticides. A study demonstrated its use in a triple-emissive detection system based on a high-nuclear Cd(II)–Sm(III) nanocluster. This system shows high sensitivity and selectivity for detecting 2,6-dichloro-4-nitroaniline , a common pesticide, in fruit extracts .
Luminescent Materials
The same properties that make 2,6-Dichloro-4-iodoaniline useful in pesticide detection also lend it to the creation of luminescent materials. The compound can be part of the synthesis of metal-organic frameworks (MOFs) or coordination polymers that exhibit luminescence, which can be applied in lighting, display technologies, and bioimaging .
Pharmaceutical Research
In pharmaceutical research, 2,6-Dichloro-4-iodoaniline can be used to synthesize novel compounds with potential medicinal properties. Its iodine atom is particularly useful in creating radiocontrast agents for imaging or in the synthesis of thyroid medications .
Chemical Analysis
Due to its distinct chemical structure, 2,6-Dichloro-4-iodoaniline can serve as a standard or reference compound in various analytical chemistry applications, such as spectroscopy or chromatography, to identify or quantify other substances .
Material Science
The halogenated aniline derivative can be used in material science for the modification of surfaces or the creation of new polymeric materials with enhanced properties like increased thermal stability or specific conductive properties .
Dye and Pigment Industry
2,6-Dichloro-4-iodoaniline: may be involved in the synthesis of dyes and pigments. The presence of the amine group allows it to bind to other molecules or surfaces, creating stable colored compounds for industrial applications .
Environmental Science
In environmental science, this compound could be used in the study of halogenated pollutants. Its structural similarity to certain environmental contaminants makes it a candidate for research into degradation pathways or the development of remediation strategies .
安全和危害
When handling 2,6-Dichloro-4-iodoaniline, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
未来方向
属性
IUPAC Name |
2,6-dichloro-4-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2IN/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCYDUGLECLFHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20219990 | |
| Record name | Aniline, 2,6-dichloro-4-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20219990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-iodoaniline | |
CAS RN |
697-89-2 | |
| Record name | 2,6-Dichloro-4-iodobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=697-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aniline, 2,6-dichloro-4-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000697892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aniline, 2,6-dichloro-4-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20219990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

